molecular formula C8H10N4O2S B12084615 Tin arsenide CAS No. 39332-13-3

Tin arsenide

Numéro de catalogue: B12084615
Numéro CAS: 39332-13-3
Poids moléculaire: 226.26 g/mol
Clé InChI: OPKFIKAYNXEJQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tin arsenide is a crystalline solid compound composed of tin and arsenic. It is known for its semiconductor properties and is used in various electronic and photo-optic applications. The compound’s unique properties make it a subject of interest in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tin arsenide can be synthesized through several methods. One common method involves the direct reaction of tin and arsenic at high temperatures. The reaction can be represented as:

3 Sn+2 AsSn3As2\text{3 Sn} + \text{2 As} \rightarrow \text{Sn}_3\text{As}_2 3 Sn+2 As→Sn3​As2​

This reaction typically occurs in a sealed environment to prevent the loss of arsenic due to its volatile nature.

Industrial Production Methods: Industrial production of this compound often involves the use of high-purity tin and arsenic. The materials are heated in a controlled environment to ensure the formation of the desired compound. Advanced techniques such as molecular beam epitaxy (MBE) and chemical vapor deposition (CVD) are also employed to produce high-quality this compound films for electronic applications.

Analyse Des Réactions Chimiques

Types of Reactions: Tin arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxygen or other oxidizing agents, leading to the formation of tin oxide and arsenic trioxide.

    Reduction: Reduction reactions involving this compound typically require strong reducing agents such as hydrogen or lithium aluminum hydride.

    Substitution: Substitution reactions can occur when this compound reacts with halogens, resulting in the formation of tin halides and arsenic halides.

Major Products Formed:

    Oxidation: Tin oxide (SnO₂) and arsenic trioxide (As₂O₃)

    Reduction: Elemental tin (Sn) and arsenic (As)

    Substitution: Tin halides (e.g., SnCl₂) and arsenic halides (e.g., AsCl₃)

Applications De Recherche Scientifique

Tin arsenide has a wide range of applications in scientific research:

    Chemistry: It is used as a semiconductor material in various chemical sensors and detectors.

    Biology: Research is ongoing to explore its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: this compound’s unique properties are being investigated for potential therapeutic applications, including targeted drug delivery systems.

    Industry: It is used in the production of electronic devices such as transistors, light-emitting diodes (LEDs), and solar cells.

Mécanisme D'action

The mechanism by which tin arsenide exerts its effects is primarily related to its semiconductor properties. It interacts with light and electrical fields, making it useful in photo-optic applications. The compound’s ability to conduct electricity and its interaction with light are key to its functionality in electronic devices. Molecular targets and pathways involved include the conduction and valence bands, which facilitate the movement of electrons and holes within the material.

Similar Compounds:

  • Gallium arsenide (GaAs)
  • Indium arsenide (InAs)
  • Zinc arsenide (Zn₃As₂)

Comparison:

  • Gallium arsenide: Like this compound, gallium arsenide is a III-V semiconductor with excellent electronic properties. gallium arsenide is more widely used in high-frequency and optoelectronic applications.
  • Indium arsenide: Indium arsenide is known for its high electron mobility, making it suitable for high-speed electronic devices. This compound, on the other hand, offers a balance of properties that make it versatile for various applications.
  • Zinc arsenide: Zinc arsenide is another semiconductor material, but it is less commonly used compared to this compound. This compound’s unique combination of properties makes it more attractive for certain applications.

Propriétés

39332-13-3

Formule moléculaire

C8H10N4O2S

Poids moléculaire

226.26 g/mol

Nom IUPAC

3-(7H-purin-6-ylsulfanyl)propane-1,2-diol

InChI

InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12)

Clé InChI

OPKFIKAYNXEJQA-UHFFFAOYSA-N

SMILES canonique

C1=NC2=C(N1)C(=NC=N2)SCC(CO)O

Origine du produit

United States

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